1-(3,4-DIMETHYLPHENYL)-5-[(PYRIDIN-2-YL)METHYL]-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE
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Overview
Description
1-(3,4-DIMETHYLPHENYL)-5-[(PYRIDIN-2-YL)METHYL]-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and agricultural science. This compound features a pyrazolo[3,4-d]pyrimidin-4-one core, which is known for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-DIMETHYLPHENYL)-5-[(PYRIDIN-2-YL)METHYL]-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3,4-dimethylphenylhydrazine with pyridine-2-carbaldehyde to form an intermediate hydrazone. This intermediate is then cyclized with a suitable reagent, such as triethyl orthoformate, to yield the desired pyrazolo[3,4-d]pyrimidin-4-one structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-DIMETHYLPHENYL)-5-[(PYRIDIN-2-YL)METHYL]-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-tubercular activity.
Industry: Potential use in the development of agricultural fungicides.
Mechanism of Action
The mechanism of action of 1-(3,4-DIMETHYLPHENYL)-5-[(PYRIDIN-2-YL)METHYL]-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets. For instance, its antifungal activity is believed to result from the disruption of fungal cell membrane integrity and increased membrane permeability . This compound may also inhibit key enzymes involved in fungal growth and reproduction.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidin-4-one derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in biological activity.
Pyridinylmethyl derivatives: Compounds with similar pyridine-based substituents.
Uniqueness
1-(3,4-DIMETHYLPHENYL)-5-[(PYRIDIN-2-YL)METHYL]-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE is unique due to its specific combination of substituents, which confer distinct biological properties. Its dual functionality as both an antifungal and potential therapeutic agent sets it apart from other similar compounds .
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-5-(pyridin-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O/c1-13-6-7-16(9-14(13)2)24-18-17(10-22-24)19(25)23(12-21-18)11-15-5-3-4-8-20-15/h3-10,12H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAHVRZQSGJCABN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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